molecular formula C18H20N2O2 B3889238 (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No. B3889238
M. Wt: 296.4 g/mol
InChI Key: QIEKOLCLJVSZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, also known as PBM, is a chemical compound that has been studied for its potential use in scientific research. PBM belongs to the class of benzimidazole derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce oxidative stress in vitro. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol in lab experiments is its potential as a neuroprotective agent. This compound has been shown to reduce neuronal damage and improve cognitive function in a rat model of traumatic brain injury. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects, making it a potentially useful tool in the study of these conditions. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the study of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound's neuroprotective effects make it a potentially useful tool in the study of these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various inflammatory and cancerous conditions. Finally, the development of more efficient synthesis methods for this compound may increase its use in scientific research.

Scientific Research Applications

(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been studied for its potential use in various scientific research applications, including neuroprotection, anti-inflammatory effects, and cancer treatment. In one study, this compound was found to have neuroprotective effects in a rat model of traumatic brain injury, reducing neuronal damage and improving cognitive function. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. Additionally, this compound has been studied for its potential use in cancer treatment, with one study showing that it inhibited the growth of human breast cancer cells in vitro.

properties

IUPAC Name

(2-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-12-20-15-10-6-5-9-14(15)19-18(20)17(21)13-8-4-7-11-16(13)22-2/h4-11,17,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKOLCLJVSZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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